5-Amino-2-fluoronicotinonitrile
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Overview
Description
5-Amino-2-fluoronicotinonitrile is an organic compound with the molecular formula C6H4FN3 It is a derivative of nicotinonitrile, where the amino group is positioned at the 5th carbon and the fluorine atom at the 2nd carbon of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-fluoronicotinonitrile typically involves the fluorination of 5-amino-nicotinonitrile. One common method is the nucleophilic aromatic substitution reaction, where a fluorine source, such as potassium fluoride, reacts with 5-amino-nicotinonitrile under specific conditions . The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-fluoronicotinonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Nitro-derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted nicotinonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
5-Amino-2-fluoronicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Amino-2-fluoronicotinonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable component in drug design .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-fluoronicotinonitrile: Similar structure but with the amino and fluorine groups swapped.
5-Amino-2-chloronicotinonitrile: Chlorine atom instead of fluorine.
5-Amino-2-bromonicotinonitrile: Bromine atom instead of fluorine.
Uniqueness
5-Amino-2-fluoronicotinonitrile is unique due to the presence of the fluorine atom at the 2nd position, which can significantly influence its chemical reactivity and biological activity. The fluorine atom’s electronegativity and small size can enhance the compound’s stability and binding interactions in biological systems .
Properties
CAS No. |
1260663-78-2 |
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Molecular Formula |
C6H4FN3 |
Molecular Weight |
137.11 g/mol |
IUPAC Name |
5-amino-2-fluoropyridine-3-carbonitrile |
InChI |
InChI=1S/C6H4FN3/c7-6-4(2-8)1-5(9)3-10-6/h1,3H,9H2 |
InChI Key |
OTAIRWWEIAXESD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C#N)F)N |
Origin of Product |
United States |
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